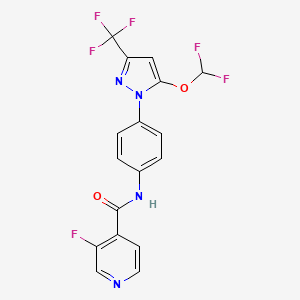

![molecular formula C8H7ClN2O2 B2609944 Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride CAS No. 1423031-35-9](/img/structure/B2609944.png)

Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1423031-35-9 . It has a molecular weight of 198.61 . This compound is a solid at room temperature .

Synthesis Analysis

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Molecular Structure Analysis

The IUPAC name of this compound is imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride . The InChI code is 1S/C8H6N2O2.ClH/c11-8(12)6-1-3-10-4-2-9-7(10)5-6;/h1-5H,(H,11,12);1H .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been functionalized through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Automated Synthesis

Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride has seen significant advancements in its synthesis process. A notable development is its fully automated continuous flow synthesis from 2-aminopyridines and bromopyruvic acid. This method represents a significant improvement over traditional in-flask methods, particularly in the multistep synthesis of related compounds, such as imidazo[1,2-a]pyridine-2-carboxamides, without requiring isolation of intermediates (Herath, Dahl, & Cosford, 2010).

Synthesis and Characterization

Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride derivatives have been synthesized and characterized in various studies. For instance, one study outlined a five-step preparation process from 2-amino pyridine, including alkylation, cyclization, and Suzuki cross-coupling/hydrolysis reactions, providing insight into reaction conditions and catalysts (Du Hui-r, 2014).

Application as Fluorescent Probes

Some derivatives of imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride have been utilized as efficient fluorescent probes for detecting mercury ions. The process involves a one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis, to produce 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, which exhibit strong fluorescence in the presence of mercury ions (Shao et al., 2011).

Antimicrobial Activity

Some studies have explored the antimicrobial potential of imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride derivatives. For example, the synthesis and antimicrobial activity of imidazo-[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives have been examined, showing potential against various microbial strains (Turan-Zitouni, Blache, & Güven, 2001).

Pharmaceutical Applications

Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride serves as a key building block in various pharmaceutical applications. It has been recognized as a "drug prejudice" scaffold due to its broad range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. This compound has been a part of several marketed preparations and is continually being explored for novel therapeutic agents (Deep et al., 2016).

Safety and Hazards

The compound is classified as a skin sensitizer (Skin Sens. 1) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has a GHS07 pictogram, and the signal word is "Warning" . The hazard statements include “Causes skin irritation” and "May cause respiratory irritation" . The precautionary statements include “Wear protective gloves/protective clothing/eye protection/face protection” and "Avoid breathing dust/fume/gas/mist/vapors/spray" .

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry Similar compounds have been shown to target ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .

Mode of Action

The mode of action of Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride involves its interaction with its targets, leading to changes in cellular processes. For instance, if it targets IKK-ɛ and TBK1 like its analogues, it may influence the activation of NF-kappaB, a protein complex that controls transcription of DNA, cytokine production, and cell survival .

Biochemical Pathways

Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride may affect various biochemical pathways. If it acts on IKK-ɛ and TBK1, it could influence the NF-kappaB pathway, which plays a crucial role in regulating immune response to infection. Incorrect regulation of NF-kappaB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Result of Action

The molecular and cellular effects of Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride’s action would depend on its specific targets and mode of action. If it acts on IKK-ɛ and TBK1, it could potentially influence the activation of NF-kappaB, leading to changes in DNA transcription, cytokine production, and cell survival .

Propriétés

IUPAC Name |

imidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2.ClH/c11-8(12)6-1-3-10-4-2-9-7(10)5-6;/h1-5H,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGRMPZJJDBYBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C=C1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1423031-35-9 |

Source

|

| Record name | imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenoxy)-9-((tetrahydrofuran-2-yl)methyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2609862.png)

![2-[(4E)-4-[(4-bromophenyl)methylidene]-3-oxo-2-pentylcyclopentyl]acetic acid](/img/structure/B2609863.png)

![N-(tert-butyl)-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2609866.png)

![N-(3-(dimethylamino)propyl)-2,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2609869.png)

![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2609871.png)

![2-[[1-(2,5-Dimethoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2609872.png)

![N-benzyl-2-((3-(2-hydroxypropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2609875.png)